9-((4-((Methylsulfonyl)amino)phenyl)amino)-2-acridinecarboxamide
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Overview
Description
9-((4-((Methylsulfonyl)amino)phenyl)amino)-2-acridinecarboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is structurally characterized by an acridine core linked to a phenyl ring substituted with a methylsulfonylamino group. It has garnered interest due to its potential biological activities, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((4-((Methylsulfonyl)amino)phenyl)amino)-2-acridinecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of aniline derivatives to introduce nitro groups.
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Sulfonylation: Introduction of the methylsulfonyl group through sulfonylation reactions using reagents like methylsulfonyl chloride.
Coupling: Coupling of the sulfonylated aniline derivative with an acridine carboxylic acid derivative using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic steps to enhance yield and purity. Large-scale production would typically employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
9-((4-((Methylsulfonyl)amino)phenyl)amino)-2-acridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho or para to the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its anticancer properties, particularly in targeting solid tumors and leukemia.
Mechanism of Action
The mechanism of action of 9-((4-((Methylsulfonyl)amino)phenyl)amino)-2-acridinecarboxamide involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell proliferation pathways, contributing to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Amsacrine: An antileukemia drug with a similar acridine core structure.
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: A selective COX-2 inhibitor with anti-inflammatory properties.
2-(4-Methylsulfonylphenyl)indole derivatives: Compounds with dual antimicrobial and anti-inflammatory activities.
Uniqueness
9-((4-((Methylsulfonyl)amino)phenyl)amino)-2-acridinecarboxamide stands out due to its unique combination of an acridine core and a methylsulfonylamino-substituted phenyl ring, which imparts distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
72739-01-6 |
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Molecular Formula |
C21H18N4O3S |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
9-[4-(methanesulfonamido)anilino]acridine-2-carboxamide |
InChI |
InChI=1S/C21H18N4O3S/c1-29(27,28)25-15-9-7-14(8-10-15)23-20-16-4-2-3-5-18(16)24-19-11-6-13(21(22)26)12-17(19)20/h2-12,25H,1H3,(H2,22,26)(H,23,24) |
InChI Key |
ZAVXCKSYRDQLKY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC4=CC=CC=C42)C(=O)N |
Origin of Product |
United States |
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